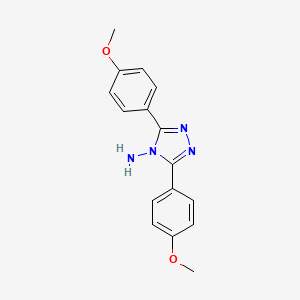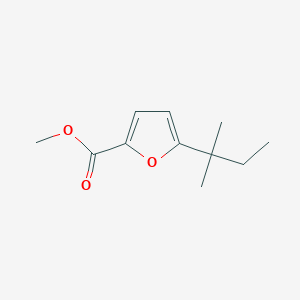
4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formic acid to yield the triazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted triazoles.
Aplicaciones Científicas De Investigación
4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
- 3,5-Di(4-pyridinyl)-4H-1,2,4-triazol-4-amine
- 3-Bromo-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,4-triazole
Uniqueness
These substituents may improve the compound’s solubility, stability, and ability to interact with biological targets compared to other similar triazole derivatives .
Propiedades
Número CAS |
93016-27-4 |
|---|---|
Fórmula molecular |
C16H16N4O2 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
3,5-bis(4-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H16N4O2/c1-21-13-7-3-11(4-8-13)15-18-19-16(20(15)17)12-5-9-14(22-2)10-6-12/h3-10H,17H2,1-2H3 |
Clave InChI |
IOJBFNDOWJEKLP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)

![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)

![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)


![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)
